

An In-depth Technical Guide to tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate

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Compound of Interest

Compound Name: (R)-N-Boc-2-aminocyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate, a chiral building block with significant potential in organic synthesis and pharmaceutical development. While specific experimental data for the (1R)-enantiomer is not extensively available in public literature, this guide leverages information on its enantiomer and related racemic compounds to provide a thorough technical summary.

Chemical Structure and Properties

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a carbamate-protected aminocyclohexanone derivative. The presence of a chiral center at the C1 position of the cyclohexane ring makes it a valuable synthon for the asymmetric synthesis of complex molecules.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate	Inferred from (S)-enantiomer[1]
Synonyms	(R)-N-Boc-2-aminocyclohexanone	Inferred from (S)-enantiomer[1]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[1]
Molecular Weight	213.27 g/mol	[1]
CAS Number	Not available for (1R); 1383797-87-2 for (S)	[1]

Note: While the CAS number is provided for the (S)-enantiomer, a specific CAS number for the (1R)-enantiomer was not found in the searched literature. The physical and chemical properties of enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation).

Synthesis and Experimental Protocols

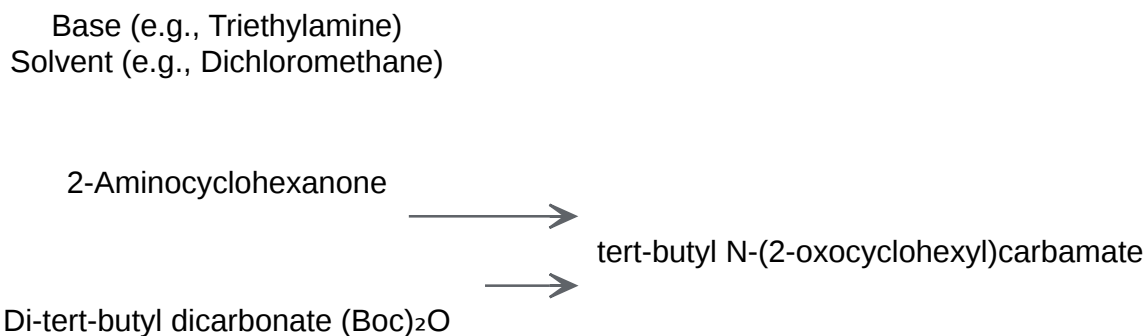
A definitive, detailed experimental protocol for the synthesis of the specific (1R)-enantiomer of tert-butyl N-(2-oxocyclohexyl)carbamate is not readily available in the surveyed scientific literature. However, the synthesis of the racemic compound and related chiral aminocyclohexanones has been described, suggesting potential synthetic routes.

A plausible synthetic strategy involves two key stages: the preparation of racemic N-Boc-2-aminocyclohexanone followed by chiral resolution, or an asymmetric synthesis approach.

General Synthesis of Racemic tert-butyl N-(2-oxocyclohexyl)carbamate

A general approach to the synthesis of the racemic compound involves the protection of 2-aminocyclohexanone with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:



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General Synthetic Pathway for Racemic N-Boc-2-aminocyclohexanone.

Experimental Protocol (General, not for a specific cited experiment):

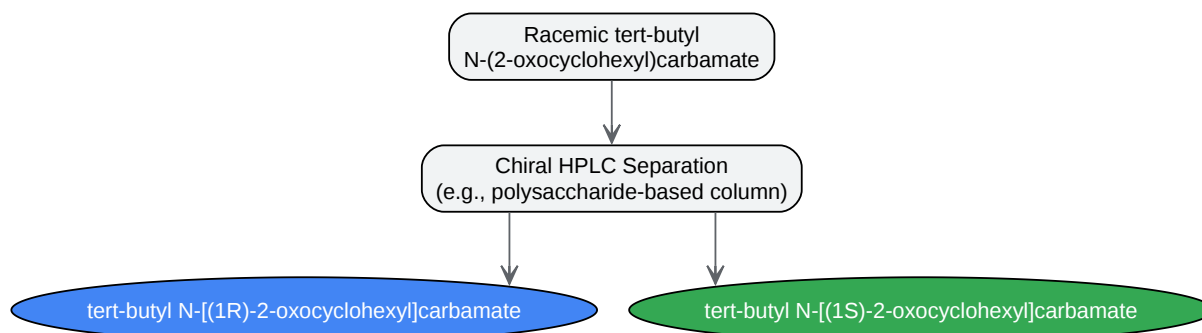
- Dissolution: Dissolve 2-aminocyclohexanone hydrochloride in a suitable organic solvent such as dichloromethane.
- Basification: Add a base, for example, triethylamine, to neutralize the hydrochloride and free the amine.
- Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
- Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: Wash the reaction mixture with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Routes to the (1R)-Enantiomer

1. Chiral Resolution:

The racemic mixture of tert-butyl N-(2-oxocyclohexyl)carbamate could potentially be resolved into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.

Workflow for Chiral Resolution:



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Conceptual Workflow for the Chiral Resolution of Racemic N-Boc-2-aminocyclohexanone.

2. Asymmetric Synthesis:

An alternative and often more efficient method is asymmetric synthesis. This could involve the enantioselective synthesis of (1R)-2-aminocyclohexanone, followed by Boc protection.

Spectroscopic Data and Characterization

Specific spectroscopic data for the (1R)-enantiomer is not available in the reviewed literature. However, the data for the (S)-enantiomer and related achiral structures can provide an expected profile.

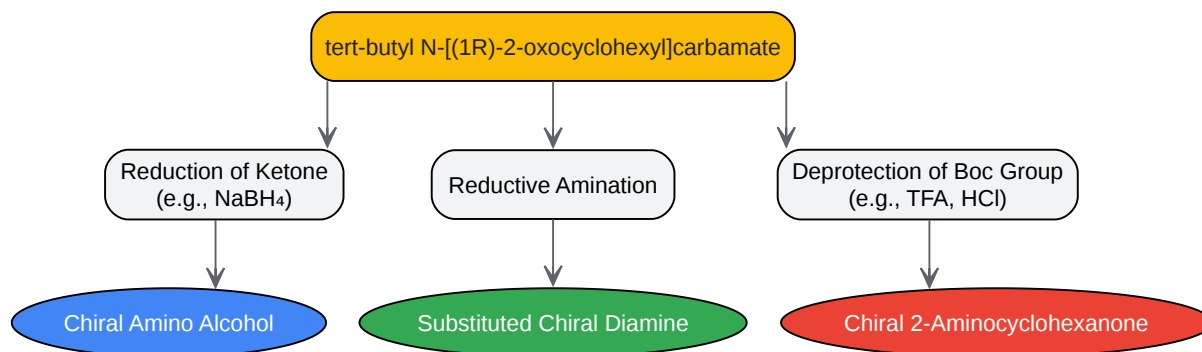
Table 2: Expected Spectroscopic Data

Data Type	Expected Characteristics
^1H NMR	Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), methylene protons of the cyclohexane ring (multiplets, ~1.6-2.5 ppm), and the methine proton at C1 (multiplet). The NH proton would appear as a broad singlet.
^{13}C NMR	Resonances for the carbonyl carbon of the ketone (~208-212 ppm), the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the cyclohexane ring.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch (~3300-3400 cm^{-1}), the ketone C=O stretch (~1715 cm^{-1}), and the carbamate C=O stretch (~1680-1700 cm^{-1}).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.
Optical Rotation	A specific optical rotation value that is equal in magnitude but opposite in sign to that of the (S)-enantiomer. The sign of rotation would need to be experimentally determined.

Applications in Research and Drug Development

As a chiral building block, tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a valuable intermediate in the synthesis of more complex chiral molecules, including pharmacologically active compounds. The protected amine and the ketone functionality allow for a variety of subsequent chemical transformations in a stereocontrolled manner.

Potential Synthetic Utility:



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Potential Synthetic Transformations of tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate.

The ability to introduce stereocenters with high fidelity is crucial in drug development, as the biological activity of a molecule is often dependent on its three-dimensional structure. While no specific signaling pathways involving this compound have been identified in the literature, its utility lies in its role as a precursor to molecules that may interact with biological targets.

Conclusion

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a chiral synthetic intermediate with considerable potential for the construction of enantiomerically pure complex molecules. While detailed experimental protocols and characterization data for this specific enantiomer are not widely published, this guide provides a comprehensive overview based on the available information for related compounds. Further research into the asymmetric synthesis and applications of this molecule would be a valuable contribution to the fields of organic chemistry and drug discovery.

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References

- 1. (S)-N-Boc-2-aminocyclohexanone|Chiral Building Block [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142853#tert-butyl-n-1r-2-oxocyclohexyl-carbamate-structure]

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